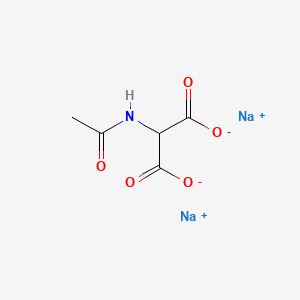

Sodium 2-acetamidomalonate

Descripción

Propiedades

IUPAC Name |

disodium;2-acetamidopropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO5.2Na/c1-2(7)6-3(4(8)9)5(10)11;;/h3H,1H3,(H,6,7)(H,8,9)(H,10,11);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHMKRWQGAVIJB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NNa2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sodium 2-Acetamidomalonate Synthesis from Diethyl Malonate: A Comprehensive Technical Guide

Target Audience: Organic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic causality, protocol validation, and scalable synthetic methodologies.

Executive Summary

Diethyl acetamidomalonate (DEAM) and its corresponding sodium salts are indispensable building blocks in modern drug development, serving as the primary synthetic precursors for racemic and enantiopure α -amino acids (e.g., histidine, tryptophan, and pyridylalanine derivatives). The synthesis of sodium 2-acetamidomalonate from diethyl malonate bifurcates into two distinct chemical entities depending on the pharmacological or synthetic goal:

-

The Sodium Enolate: Generated in situ for Sorensen-type electrophilic alkylations[1].

-

The Disodium Salt (CAS 117976-12-2): Isolated via saponification for downstream coupling or formulation[2].

This whitepaper details the validated, step-by-step methodologies for transforming diethyl malonate into these critical sodium 2-acetamidomalonate derivatives, emphasizing the thermodynamic and mechanistic causality behind each experimental parameter.

Mechanistic Overview & Retrosynthetic Analysis

The transformation of diethyl malonate into a protected amino acid synthon requires the introduction of a nitrogen atom at the α -carbon, followed by reduction, protection, and base-mediated salt formation.

Phase I: Nitrosation

Diethyl malonate is treated with sodium nitrite in aqueous acetic acid. The active electrophile, nitrosonium ion ( NO+ ), attacks the enol form of diethyl malonate to yield diethyl isonitrosomalonate (diethyl oximinomalonate)[3][4].

-

Causality Check: Solid sodium nitrite is strictly preferred over aqueous solutions due to the inherent instability of nitrous acid. The reaction is highly exothermic; maintaining the temperature at 5°C is critical to prevent the thermal decomposition of the intermediate, which has been known to explode during distillation if isolated improperly[4].

Phase II: Reductive Acetylation

The oxime intermediate undergoes a one-pot reduction and acetylation using zinc dust and acetic anhydride in glacial acetic acid[4].

-

Causality Check: Zinc-mediated reduction generates diethyl aminomalonate. This free amine is highly unstable and prone to auto-condensation. The presence of acetic anhydride ensures immediatein situ acetylation, trapping the amine as the stable diethyl acetamidomalonate (DEAM) [4]. Temperature control (40–50°C) is vital: lower temperatures cause unreacted zinc to accumulate (risking a runaway exotherm), while higher temperatures promote unwanted ester hydrolysis.

Phase III: Sodium Salt Generation

Depending on the application, DEAM is converted into a sodium salt:

-

Pathway A (Enolization): Treatment with Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt) in anhydrous DMF or ethanol deprotonates the acidic α -proton, yielding the nucleophilic sodium enolate of diethyl acetamidomalonate [1][5].

-

Pathway B (Saponification): Refluxing DEAM with aqueous Sodium Hydroxide (NaOH) hydrolyzes the ethyl esters, yielding acetamidomalonic acid disodium salt (Sodium 2-acetamidomalonate, CAS 117976-12-2)[2][6].

Mandatory Visualization: Synthetic Workflow

Fig 1: Mechanistic workflow for the synthesis of Sodium 2-acetamidomalonate derivatives.

Experimental Protocols

The following self-validating protocols are adapted from standardized Organic Syntheses procedures and modern medicinal chemistry literature[4][5].

Protocol A: Synthesis of Diethyl Acetamidomalonate (DEAM)

-

Nitrosation: Equip a 500-mL three-necked flask with a mechanical stirrer and thermometer. Add 50 g (0.312 mol) of diethyl malonate. Cool in an ice bath to 5°C.

-

Add a mixture of 57 mL glacial acetic acid and 81 mL deionized water.

-

While maintaining the internal temperature at ~5°C, add 65 g (0.944 mol) of solid sodium nitrite in small portions over 1.5 hours. Stir the mixture at room temperature for an additional 4 hours[4]. (Note: Do not attempt to isolate the explosive isonitrosomalonate intermediate).

-

Reductive Acetylation: Transfer the crude solution to a 1-L flask. Add 86 g (0.842 mol) of acetic anhydride and 225 mL of glacial acetic acid.

-

With vigorous mechanical stirring, add 78.5 g (1.20 mol) of zinc dust in small portions over 1.5 hours. Critical: Modulate the addition rate to maintain the exothermic reaction strictly between 40–50°C[4].

-

Stir for 12 hours. Filter the heavy zinc acetate cake through a sintered-glass funnel and wash with glacial acetic acid.

-

Concentrate the filtrate under reduced pressure. Cool the residue in an ice bath. The product initially separates as an oil; apply rapid stirring to induce crystallization into fine white crystals[4]. Wash with cold water and dry at 50°C.

Protocol B: Generation of the Sodium Enolate (For Alkylation)

-

In an inert atmosphere (Argon/N2), suspend 0.20 g (4.5 mmol) of NaH (60% dispersion in mineral oil) in 15 mL of anhydrous DMF[5].

-

Dropwise, add a solution of 0.98 g (4.5 mmol) DEAM dissolved in 10 mL of dry DMF.

-

Stir at room temperature for 2 hours until hydrogen gas evolution ceases. The resulting clear solution contains the active sodium diethyl acetamidomalonate , ready for immediate in situ reaction with alkyl halides (e.g., chloromethyl derivatives)[1][5].

Protocol C: Synthesis of Sodium 2-Acetamidomalonate (Disodium Salt)

-

Suspend 10 g of purified DEAM in 50 mL of ethanol.

-

Add 2.5 equivalents of NaOH dissolved in 20 mL of water.

-

Heat the mixture to reflux for 2–4 hours until TLC indicates complete consumption of the starting material and the mono-hydrolyzed intermediate[6].

-

Cool to room temperature. The acetamidomalonic acid disodium salt (CAS 117976-12-2) will precipitate. Filter, wash with cold ethanol, and dry under vacuum[2].

Quantitative Data & Yield Optimization

The table below summarizes the expected quantitative outcomes for each synthetic stage based on optimized literature parameters.

| Reaction Stage | Key Reagents | Temp (°C) | Time (h) | Expected Yield (%) | Purity Profile |

| 1. Nitrosation | Diethyl malonate, NaNO 2 , AcOH | 5 | 4.0 | N/A (Telescoped) | Unstable intermediate |

| 2. Reductive Acetylation | Zn dust, Ac 2 O, AcOH | 40–50 | 13.5 | 77–78% | >97% (Post-crystallization) |

| 3. Enolate Formation | DEAM, NaH, DMF | 20–25 | 2.0 | >95% (In situ) | N/A (Used immediately) |

| 4. Saponification | DEAM, NaOH, H 2 O/EtOH | 80 (Reflux) | 2.0–4.0 | >90% | >95% (Solid precipitate) |

Table 1: Thermodynamic parameters and historical yield data for the synthesis of sodium 2-acetamidomalonate derivatives.

References

-

Diethyl acetamidomalonate - Organic Syntheses Procedure. Organic Syntheses.[Link]

-

amino-(triazolo[4,3-a]pyridin-3-yl)propionic acid in the chemical literature. Heterocyclic Letters.[Link]

-

The Journal of Organic Chemistry 1960 Volume 25 No.4. Department of Science Service (DSS).[Link]

-

Heat Capacity and Thermodynamic Property Studies of Diethyl Acetamidomalonate (C9H15NO5). ResearchGate.[Link]

Sources

Diethyl Acetamidomalonate: A Comprehensive Technical Guide for Synthetic Chemists

Abstract

This technical guide provides an in-depth exploration of the chemical properties and solubility of diethyl acetamidomalonate (DEAM), a critical intermediate in modern organic and medicinal chemistry. Aimed at researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a field-proven perspective on the practical application of this versatile reagent. We will delve into the causality behind its reactivity, provide detailed experimental protocols for its use and characterization, and present its physicochemical data in a clear, accessible format. The integrity of the information presented is paramount, with all key claims and data supported by citations to authoritative sources.

Introduction: The Strategic Importance of Diethyl Acetamidomalonate

Diethyl acetamidomalonate, with the IUPAC name diethyl 2-acetamidopropanedioate, is a white crystalline powder that serves as a cornerstone in the synthesis of a diverse array of organic molecules.[1][2] Its structure, featuring a reactive methylene group flanked by two activating ester functionalities and a protecting acetamido group, makes it an ideal and stable synthon for the introduction of an amino acid backbone.[3]

Historically, the direct use of diethyl aminomalonate was hampered by its instability. The development of its N-acetylated form, diethyl acetamidomalonate, provided a stable and highly effective alternative, revolutionizing the laboratory-scale synthesis of both natural and unnatural α-amino acids.[4] Its significance extends to the pharmaceutical industry, where it is a key starting material for various therapeutic agents, including immunosuppressants like Fingolimod.[3]

This guide will provide the necessary technical details to empower researchers to effectively and safely utilize diethyl acetamidomalonate in their synthetic endeavors.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. The key properties of diethyl acetamidomalonate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1068-90-2 | [5] |

| Molecular Formula | C₉H₁₅NO₅ | [6] |

| Molecular Weight | 217.22 g/mol | [6] |

| Appearance | White to light yellow crystalline powder | [2][7] |

| Melting Point | 95-98 °C | [6][8] |

| Boiling Point | 185 °C at 20 mmHg | [6] |

| Density | ~1.18 g/cm³ (at 20°C) | [5] |

Solubility Profile: Guiding Solvent Selection

The solubility of diethyl acetamidomalonate is a critical parameter for reaction setup, workup, and purification. While it exhibits low solubility in water, it is readily soluble in many common organic solvents.[3] The choice of solvent is often dictated by the specific reaction conditions, particularly the base used for deprotonation of the active methylene group.

Qualitative Solubility

The following table provides a qualitative overview of the solubility of diethyl acetamidomalonate in common laboratory solvents.

| Solvent | Classification | Qualitative Solubility | Source(s) |

| Water | Polar Protic | Slightly soluble | [9] |

| Ethanol | Polar Protic | Soluble | [10] |

| Methanol | Polar Protic | Soluble | [9] |

| Acetone | Polar Aprotic | Soluble | [2] |

| Chloroform | Polar Aprotic | Soluble | [10] |

| Diethyl Ether | Polar Aprotic | Slightly Soluble | [2] |

Quantitative Solubility Data

Quantitative solubility data is essential for precise experimental design. The following data has been reported:

| Solvent | Solubility | Source(s) |

| Dimethyl Sulfoxide (DMSO) | ≥21.7 mg/mL | [11] |

| Water (with ultrasonication) | ≥16.85 mg/mL | [11] |

| Ethanol (EtOH) | ≥19.8 mg/mL | [11] |

It is important to note that solubility is temperature-dependent. For most solids, solubility increases with temperature.[12] Therefore, for reactions requiring higher concentrations, gentle warming of the solvent may be beneficial, provided the compound's stability is not compromised.

Spectroscopic Characterization: A Guide to Structural Verification

Spectroscopic analysis is indispensable for confirming the identity and purity of diethyl acetamidomalonate. This section provides an interpretation of its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum of diethyl acetamidomalonate exhibits distinct signals corresponding to the different proton environments in the molecule.

-

δ ~ 5.18 ppm (d, 1H): This doublet corresponds to the methine proton (-CH-) on the central carbon. The coupling to the adjacent N-H proton results in the doublet splitting (J ≈ 7.1 Hz).[13]

-

δ ~ 6.67 ppm (d, 1H): This signal, which can sometimes be broad, is attributed to the amide proton (-NH-). Its coupling with the methine proton also gives rise to a doublet (J ≈ 5.7 Hz).[13]

-

δ ~ 4.27 ppm (m, 4H): This multiplet represents the two methylene groups (-OCH₂CH₃) of the ethyl esters.[13]

-

δ ~ 2.08 ppm (s, 3H): This sharp singlet corresponds to the three protons of the acetyl methyl group (-COCH₃).[13]

-

δ ~ 1.30 ppm (t, 6H): This triplet is due to the six protons of the two terminal methyl groups (-OCH₂CH₃) of the ethyl esters, coupled to the adjacent methylene protons (J ≈ 7.1 Hz).[13]

The ¹³C NMR spectrum provides information on the carbon skeleton.

-

δ ~ 169.9 ppm: This signal corresponds to the carbonyl carbon of the acetamido group (-NHC =O).[13]

-

δ ~ 166.5 ppm: These signals are attributed to the two equivalent carbonyl carbons of the ester groups (-C =O).[13]

-

δ ~ 62.6 ppm: This signal represents the two methylene carbons of the ethyl esters (-OC H₂CH₃).[13]

-

δ ~ 56.5 ppm: This signal corresponds to the central methine carbon (-C H-).[13]

-

δ ~ 22.8 ppm: This signal is from the methyl carbon of the acetamido group (-C H₃).[13]

-

δ ~ 14.0 ppm: This signal corresponds to the two equivalent methyl carbons of the ethyl esters (-OCH₂C H₃).[13]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

-

~3280 cm⁻¹ (N-H stretch): A moderate to strong absorption in this region is characteristic of the N-H stretching vibration of the secondary amide.

-

~2980 cm⁻¹ (C-H stretch): This absorption corresponds to the C-H stretching of the alkyl groups.

-

~1740 cm⁻¹ (C=O stretch, ester): A strong, sharp absorption band in this region is indicative of the carbonyl stretching of the two ester groups.

-

~1650 cm⁻¹ (C=O stretch, amide I): This strong absorption is characteristic of the carbonyl stretching vibration of the secondary amide.

-

~1540 cm⁻¹ (N-H bend, amide II): This absorption arises from the N-H bending vibration coupled with C-N stretching in the amide linkage.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of diethyl acetamidomalonate will show a molecular ion peak ([M]⁺) at m/z = 217. The fragmentation pattern is informative for structural elucidation. Key fragmentation pathways for related diethyl malonate derivatives often involve the loss of the ester groups or parts thereof.[14][15] Common fragments for diethyl acetamidomalonate would likely include:

-

Loss of an ethoxy group (-OC₂H₅): [M - 45]⁺

-

Loss of an ethyl group (-C₂H₅): [M - 29]⁺

-

Loss of the acetamido group (-NHCOCH₃): [M - 58]⁺

-

Cleavage of the C-C bond to lose a carbethoxy group (-COOC₂H₅): [M - 73]⁺

Experimental Protocols: Practical Applications in Synthesis

The true value of diethyl acetamidomalonate lies in its application. This section provides detailed, field-tested protocols for its use in a cornerstone synthetic transformation and for the determination of its solubility.

Synthesis of DL-Phenylalanine via Alkylation of Diethyl Acetamidomalonate

This protocol details the synthesis of the amino acid DL-phenylalanine, a common application that showcases the utility of diethyl acetamidomalonate. The reaction proceeds via the formation of a stabilized carbanion, which then acts as a nucleophile.

Diagram of the Synthesis of DL-Phenylalanine

Caption: Workflow for the synthesis of DL-Phenylalanine.

Materials and Equipment:

-

Diethyl acetamidomalonate

-

Absolute ethanol

-

Sodium metal

-

Benzyl chloride

-

Concentrated hydrochloric acid

-

Ammonium hydroxide

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser, add 75 mL of absolute ethanol. Carefully add 1.2 g (0.052 mol) of sodium metal in small portions to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.

-

Alkylation: To the sodium ethoxide solution, add 11.5 g (0.053 mol) of diethyl acetamidomalonate. Stir until dissolved. Add 6.7 g (0.053 mol) of benzyl chloride dropwise to the mixture. Heat the reaction mixture to reflux with constant stirring for 2-3 hours.

-

Workup of Alkylated Intermediate: After the reflux period, a precipitate of sodium chloride will have formed. Filter the hot reaction mixture to remove the salt. Wash the solid residue with a small amount of hot absolute ethanol. Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude diethyl 2-acetamido-2-benzylmalonate.

-

Hydrolysis and Decarboxylation: To the crude alkylated intermediate, add 50 mL of concentrated hydrochloric acid. Heat the mixture to reflux for 4-6 hours. This step hydrolyzes both the ester and amide functionalities and subsequently decarboxylates the resulting malonic acid derivative.

-

Isolation and Purification of DL-Phenylalanine: After hydrolysis, cool the reaction mixture in an ice bath to precipitate the crude phenylalanine hydrochloride. Isolate the crude product by filtration. To obtain the free amino acid, dissolve the hydrochloride salt in a minimum amount of water and adjust the pH to the isoelectric point of phenylalanine (approximately pH 5.5) with a suitable base such as ammonium hydroxide. The zwitterionic DL-phenylalanine will precipitate out of solution. Collect the product by filtration, wash with cold water and then cold ethanol, and dry under vacuum.

Protocol for Determining the Solubility of Diethyl Acetamidomalonate

This protocol provides a standardized method for determining the solubility of diethyl acetamidomalonate in a given solvent at a specific temperature.

Diagram of the Solubility Determination Workflow

Sources

- 1. Diethyl acetamidomalonate â Grokipedia [grokipedia.com]

- 2. chemicalbull.com [chemicalbull.com]

- 3. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Diethyl Acetamidomalonate - SYNTHETIKA [synthetikaeu.com]

- 6. Diethyl acetamidomalonate 98 1068-90-2 [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

- 8. Diethyl acetamidomalonate | CAS#:1068-90-2 | Chemsrc [chemsrc.com]

- 9. Diethyl acetamidomalonate, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. Diethyl acetamidomalonate - High purity | EN [georganics.sk]

- 11. apexbt.com [apexbt.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Diethyl acetamidomalonate synthesis - chemicalbook [chemicalbook.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Mechanism of Enolate Formation from Diethyl Acetamidomalonate

Executive Summary: The Gateway to Amino Acid Synthesis

Diethyl acetamidomalonate (DEAM) is a cornerstone reagent in the synthesis of α-amino acids, serving as a robust, achiral glycine equivalent.[1][2] Its utility is fundamentally anchored in the principles of the malonic ester synthesis, a powerful method for carbon-carbon bond formation.[2][3] The critical, initiating step of this synthetic pathway is the deprotonation of the α-hydrogen to form a highly stabilized, nucleophilic enolate ion.[4][5] Understanding and controlling the mechanism of this enolate formation is paramount for any researcher, scientist, or drug development professional aiming to construct both natural and unnatural amino acids with precision and high yield.[2] This guide provides an in-depth examination of the mechanistic principles, experimental causality, and practical protocols governing the generation of the diethyl acetamidomalonate enolate, the key intermediate that unlocks its synthetic potential.

The Mechanistic Core: From Latent Acidity to Potent Nucleophile

The entire reactivity of diethyl acetamidomalonate hinges on the unique properties of the single methylene hydrogen positioned between the two ester carbonyl groups. The generation of the enolate is not merely a step but the strategic activation of the molecule.

The α-Hydrogen: A Locus of Enhanced Acidity

The carbon atom flanked by two carbonyl groups is termed the α-carbon, and its attached hydrogens are the α-hydrogens. These protons exhibit significantly greater acidity than typical C-H bonds.[6][7] This heightened acidity is a direct consequence of two synergistic electronic effects:

-

Inductive Effect: The electronegative oxygen atoms of the adjacent carbonyl groups pull electron density away from the α-carbon, polarizing the C-H bond and facilitating proton abstraction.

-

Resonance Stabilization of the Conjugate Base: Upon deprotonation, the resulting carbanion (the enolate) is extensively stabilized by resonance. The negative charge is delocalized across the α-carbon and, more significantly, onto the electronegative oxygen atoms of both carbonyl groups.[4][8] This charge delocalization dramatically lowers the energy of the conjugate base, thereby increasing the acidity of the parent compound.[6]

The presence of the acetamido group further contributes to this acidity, making DEAM's α-hydrogen readily abstractable under moderately basic conditions.[8]

The Base: A Strategic Choice for Deprotonation

The selection of the base is a critical experimental parameter. While many strong bases could theoretically deprotonate DEAM, sodium ethoxide (NaOEt) in an ethanol solvent is the overwhelmingly preferred reagent system.[4][9]

Causality Behind the Choice of Sodium Ethoxide: The rationale for using sodium ethoxide is twofold and demonstrates a core principle of self-validating protocol design.

-

Sufficient Basicity: The pKa of ethanol is approximately 16, making its conjugate base, ethoxide, sufficiently strong to deprotonate diethyl acetamidomalonate quantitatively.[10] The pKa of the α-hydrogen in DEAM is estimated to be around 11.9, a value significantly lower than that of ethanol, ensuring the equilibrium of the acid-base reaction lies far to the right, favoring enolate formation.[8][11]

-

Prevention of Transesterification: Using an alkoxide base where the alkyl group matches the alkyl group of the ester is crucial. If a different alkoxide, such as sodium methoxide, were used with a diethyl ester, a competing transesterification reaction could occur, leading to a mixture of methyl and ethyl esters and complicating the product profile.[12][13] Using NaOEt with a diethyl ester ensures that even if the ethoxide ion acts as a nucleophile and attacks a carbonyl group, the leaving group is also an ethoxide ion, resulting in no net change to the substrate.[12]

The Enolate Anion: A Resonance-Stabilized Intermediate

The enolate formed from DEAM is not a simple carbanion but a hybrid of multiple resonance structures. This delocalization is the key to its stability and its subsequent reactivity as a soft nucleophile.

Caption: Resonance forms of the diethyl acetamidomalonate enolate.

While the negative charge resides on the α-carbon in one resonance form, the most significant contributors to the resonance hybrid are those where the charge is located on the more electronegative oxygen atoms. This distribution of charge makes the enolate a stable and manageable, yet highly effective, nucleophile for subsequent alkylation reactions.[4][9]

Quantitative Data & Comparative Analysis

The efficiency of enolate formation is directly related to the acidity of the α-proton. A comparison of pKa values highlights the unique reactivity of malonic ester derivatives.

| Compound | Structure | Approximate pKa | Reference(s) |

| Diethyl Acetamidomalonate | CH₃CONHCH(CO₂Et)₂ | 11.9 | [8][11] |

| Diethyl Malonate | CH₂(CO₂Et)₂ | 13 | [7][14] |

| Ethyl Acetate | CH₃CO₂Et | 25 | [3] |

| Ethanol | CH₃CH₂OH | 16 | [10] |

Table 1: Comparative pKa Values. The significantly lower pKa of diethyl acetamidomalonate compared to a simple ester like ethyl acetate underscores the activating effect of the two adjacent carbonyl groups. Its acidity is sufficient for nearly complete deprotonation by sodium ethoxide (the conjugate acid, ethanol, has a higher pKa).

Field-Proven Experimental Protocols

The following protocols are adapted from established and reliable synthetic procedures.[4][9] They represent a self-validating system for the successful generation and subsequent utilization of the diethyl acetamidomalonate enolate.

Protocol 1: Generation of the Sodium Enolate of Diethyl Acetamidomalonate

This procedure details the formation of the enolate, which serves as the stock nucleophile for subsequent reactions.

Materials:

-

Diethyl acetamidomalonate (DEAM)

-

Absolute (anhydrous) ethanol

-

Sodium metal

-

Round-bottom flask equipped with a reflux condenser, drying tube, and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Apparatus Setup: Assemble the reaction flask under an inert atmosphere. Ensure all glassware is rigorously dried to prevent quenching of the base by water.

-

Base Preparation: In the reaction flask, add 50 mL of absolute ethanol per 1.1 equivalents of sodium metal required.

-

Sodium Ethoxide Formation: Carefully add small, freshly cut pieces of sodium metal (1.1 equivalents) to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation. Allow the reaction to proceed with stirring until all the sodium has completely dissolved, yielding a clear solution of sodium ethoxide in ethanol.[9]

-

Enolate Formation: Cool the sodium ethoxide solution to room temperature. Slowly add a solution of diethyl acetamidomalonate (1.0 equivalent) in absolute ethanol to the flask with continuous stirring.

-

Completion: Stir the resulting mixture for 30-60 minutes at room temperature. The formation of the sodium enolate is typically quantitative and the resulting solution/slurry can be used directly in the next step (e.g., alkylation).

Protocol 2: A Complete Workflow - Synthesis of Racemic Phenylalanine

This protocol demonstrates the in-situ formation of the enolate and its immediate use in a classic Sₙ2 alkylation reaction to synthesize the precursor to phenylalanine.[1][2][9]

Caption: Experimental workflow for phenylalanine synthesis via DEAM.

Procedure:

-

Enolate Formation: Prepare a solution of sodium ethoxide in absolute ethanol as described in Protocol 1, using 1.1 equivalents of sodium. To this solution, add 1.0 equivalent of diethyl acetamidomalonate.[9]

-

Alkylation: To the resulting enolate solution, add 1.05 equivalents of benzyl chloride dropwise with stirring.[9]

-

Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by TLC. During the reaction, sodium chloride will precipitate as a white solid.[9]

-

Workup: After the reflux period, cool the mixture and filter the precipitated sodium chloride. Wash the filter cake with a small amount of cold ethanol.

-

Isolation of Intermediate: Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator. The resulting oil or solid is the crude diethyl acetamidobenzylmalonate.

-

Hydrolysis and Decarboxylation: To the crude intermediate, add an excess of concentrated hydrochloric acid (e.g., 6M HCl) and heat the mixture to reflux for 4-6 hours. This step hydrolyzes both the ester and amide groups and the resulting aminomalonic acid derivative decarboxylates upon heating to yield the final amino acid.[4][9]

-

Final Product Isolation: Cool the acidic solution in an ice bath to precipitate phenylalanine hydrochloride. The free amino acid can be obtained by neutralizing the solution to its isoelectric point (pH ~5.5).[9]

Conclusion

The formation of the enolate from diethyl acetamidomalonate is a highly efficient and well-understood process that serves as the lynchpin for modern α-amino acid synthesis. The mechanism is a classic illustration of pKa depression and resonance stabilization, fundamental concepts in organic chemistry. By adhering to validated protocols that respect the underlying principles of basicity and solvent compatibility, researchers can reliably generate this potent nucleophilic intermediate. Mastery of this initial deprotonation step provides a robust and versatile platform for the construction of a vast library of amino acids, which are critical components in pharmaceutical research and development.

References

-

Wikipedia. (n.d.). Diethyl acetamidomalonate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Diethyl acetamidomalonate. Coll. Vol. 5, p.376 (1973); Vol. 41, p.29 (1961). Retrieved from [Link]

-

Xing, A. (2026, March 13). The Synthesis of Amino Acids with Diethyl Acetamidomalonate: A Practical Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, July 30). 26.4: Synthesis of Amino Acids. Retrieved from [Link]

-

Grokipedia. (n.d.). Diethyl acetamidomalonate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Malonic Ester Synthesis. Retrieved from [Link]

-

Fiveable. (2025, August 15). Synthesis of Amino Acids. Retrieved from [Link]

-

Vaia. (n.d.). The enolate derived from diethyl acetamidomalonate is treated with each of the following alkyl halides. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Malonic Ester Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 11). Malonic Ester Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

Filo. (2023, November 3). The enolate derived from diethyl acetamidomalonate is treated with each of the following alkyl halides. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

-

Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Retrieved from [Link]

-

Vaia. (n.d.). The enolate derived from diethyl acetamidomalonate is treated with each of the following alkyl halides. After hydrolysis and decarboxylation, what amino acid is formed?. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

-

Ataman Kimya. (n.d.). DIETHYL MALONATE. Retrieved from [Link]

-

PubChem. (n.d.). Acetamidomalonic acid diethyl ester. Retrieved from [Link]

-

BrainKart. (2018, February 18). Enolate reactions - Carboxylic acids and carboxylic acid derivatives. Retrieved from [Link]

Sources

- 1. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. vaia.com [vaia.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Diethyl acetamidomalonate â Grokipedia [grokipedia.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. brainkart.com [brainkart.com]

- 11. Page loading... [wap.guidechem.com]

- 12. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 13. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

The Role of Sodium Ethoxide in Diethyl Acetamidomalonate Reactions: A Mechanistic and Practical Guide

Executive Summary

Diethyl acetamidomalonate (DEAM) is a highly versatile, achiral glycine equivalent utilized extensively in the synthesis of racemic α-amino acids[1]. Operating via the modified Sorensen amino acid synthesis—a specialized extension of the malonic ester synthesis—DEAM enables the precise construction of complex amino acid backbones[2]. The core of this methodology relies on a three-phase sequence: deprotonation, alkylation, and tandem hydrolysis-decarboxylation[3]. The success of the entire synthetic cascade hinges on the initial deprotonation step, where sodium ethoxide (NaOEt) serves as the indispensable base, governing both the thermodynamic yield and the chemoselectivity of the enolate intermediate.

Mechanistic Causality: The Indispensability of Sodium Ethoxide

The generation of a stable enolate is the foundational prerequisite for DEAM alkylation[2]. The α-carbon of DEAM is highly activated, flanked by two ester carbonyls and an electron-withdrawing acetamido group, rendering its methylene proton distinctly acidic (pKa ~ 13). The selection of NaOEt is not arbitrary; it is dictated by strict thermodynamic and kinetic parameters.

-

Thermodynamic Matching : Sodium ethoxide, as the conjugate base of ethanol (pKa ~ 16), provides a sufficient pKa differential to quantitatively deprotonate the active methylene group of DEAM. This drives the acid-base equilibrium heavily toward the enolate, priming the molecule for the subsequent SN2 nucleophilic attack on an alkyl halide[2].

-

Chemoselectivity and Transesterification Avoidance : A critical vulnerability in malonic ester syntheses is the susceptibility of the ester moieties to nucleophilic attack by the base. If sodium hydroxide (NaOH) were employed, it would trigger premature saponification, irreversibly hydrolyzing the ethyl esters to carboxylates and halting the alkylation. Conversely, utilizing sodium methoxide (NaOMe) induces transesterification, scrambling the ethyl esters into methyl esters and yielding a heterogeneous product matrix[4]. By deploying sodium ethoxide, the alkoxide perfectly matches the ethyl ester groups of DEAM. Any transesterification that occurs is a "silent" degenerate reaction, preserving the structural integrity of the substrate.

The Reaction Pathway: A Self-Validating System

The transformation of DEAM into an α-amino acid is a self-validating workflow where the successful execution of each phase provides the necessary chemical foundation—and often visual confirmation—for the next.

-

Phase 1: Enolate Formation : DEAM is treated with NaOEt in anhydrous ethanol, forming a resonance-stabilized carbanion[5].

-

Phase 2: Alkylation : An electrophile (e.g., benzyl chloride for phenylalanine) is introduced. The enolate executes an SN2 attack to form a new C-C bond[1]. The acetamido group acts as a critical protecting shield, preventing the nitrogen atom from acting as a competing nucleophile[3].

-

Phase 3: Hydrolysis and Decarboxylation : The alkylated intermediate undergoes harsh acidic hydrolysis (e.g., refluxing aqueous HCl)[2]. This achieves three simultaneous transformations: hydrolysis of the two ethyl esters to a malonic acid derivative, cleavage of the acetamido group to reveal the primary amine, and a thermally driven decarboxylation of the β-dicarboxylic acid (via a cyclic six-membered transition state) to yield the target α-amino acid[5].

Experimental Protocol: Synthesis of rac-Phenylalanine via DEAM

The following step-by-step methodology outlines the standard protocol for generating rac-phenylalanine using benzyl chloride, demonstrating the practical application of NaOEt[2].

Step 1: In Situ Preparation of Sodium Ethoxide

-

Equip a flame-dried, round-bottom flask with a reflux condenser and a moisture-excluding drying tube.

-

Add 50 mL of absolute ethanol to the flask.

-

Carefully introduce 1.2 g (0.052 mol) of clean sodium metal in small portions[2].

-

Allow the exothermic reaction to proceed until all sodium dissolves, yielding a fresh, clear solution of NaOEt[2]. Causality note: In situ preparation ensures the absolute absence of moisture, which would otherwise generate NaOH and cause irreversible ester saponification.

Step 2: Enolate Generation and Alkylation

-

To the freshly prepared NaOEt solution, add 11.5 g (0.053 mol) of diethyl acetamidomalonate[2]. Stir until fully dissolved, indicating complete enolate formation.

-

Add 6.7 g (0.053 mol) of benzyl chloride dropwise[2].

-

Heat the mixture to reflux with constant stirring for 2–3 hours. Self-validation: The precipitation of sodium chloride (NaCl) serves as a visual indicator of successful SN2 alkylation[2].

-

Filter the hot mixture to remove the NaCl byproduct, and evaporate the ethanol filtrate under reduced pressure to isolate the crude diethyl acetamidobenzylmalonate[2].

Step 3: Hydrolysis and Decarboxylation

-

Suspend the crude alkylated intermediate in 50 mL of concentrated hydrochloric acid[2].

-

Reflux the mixture for 4–6 hours to drive full deprotection and decarboxylation[2].

-

Cool the solution in an ice bath to precipitate crude phenylalanine hydrochloride[2].

-

Isolation: Dissolve the salt in a minimum amount of water and carefully adjust the pH to the isoelectric point of phenylalanine (~5.5) using ammonium hydroxide[2]. This forces the free DL-phenylalanine to precipitate. Filter, wash with cold water and ethanol, and dry under a vacuum.

Quantitative Data: Base Selection Matrix

To further illustrate the necessity of NaOEt, Table 1 summarizes the comparative efficacy of various bases in DEAM alkylation workflows.

| Base Reagent | pKa of Conjugate Acid | Reaction Outcome with DEAM | Mechanistic Consequence |

| Sodium Ethoxide (NaOEt) | ~16 | Optimal / High Yield | Quantitative deprotonation; degenerate transesterification preserves ethyl esters. |

| Sodium Methoxide (NaOMe) | ~15.5 | Suboptimal / Mixed Yield | Induces transesterification, resulting in a complex mixture of methyl and ethyl esters[4]. |

| Sodium Hydroxide (NaOH) | ~15.7 | Reaction Failure | Triggers irreversible premature saponification of the ester groups, preventing alkylation. |

| Potassium tert-Butoxide (KOtBu) | ~17 | Moderate Yield | Useful for sterically hindered substrates, but bulkiness can promote E2 elimination side reactions[6]. |

| Cesium Carbonate (Cs2CO3) | ~10.3 | Context-Dependent | Effective only in specialized aprotic microwave-assisted conditions (e.g., DMF/MeCN at 130 °C)[7]. |

Visualizing the Reaction Pathway

The logical dependencies and workflow of the DEAM alkylation process are mapped below.

Workflow of DEAM alkylation via sodium ethoxide to synthesize α-amino acids.

References

-

[3] The Synthesis of Amino Acids with Diethyl Acetamidomalonate: A Practical Guide. NBInno.[Link]

-

[5] Synthesis of Amino Acids | Organic Chemistry Class Notes. Fiveable. [Link]

-

Ch27: Synthesis of amino acids. University of Calgary. [Link]

-

[6] Synthesis and Pharmacology of Highly Selective Carboxy and Phosphono Isoxazole Amino Acid AMPA Receptor Antagonists. Journal of Medicinal Chemistry (ACS).[Link]

-

[7] Synthesis and Biological Evaluation of Fingolimod Derivatives as Antibacterial Agents. ACS Omega.[Link]

-

[4] The Journal of Organic Chemistry 1959 Volume 24 No.10. Department of Science Service. [Link]

Sources

Discovery and first reported synthesis of diethyl acetamidomalonate

The development of a practical synthesis for diethyl acetamidomalonate was a pivotal moment in organic chemistry. It transformed the laborious process of α-amino acid synthesis into a routine and high-yielding laboratory procedure. This accessibility has allowed researchers to synthesize a vast library of both natural and unnatural amino acids, which are critical components in peptide synthesis, drug discovery, and materials science. [7][8]The principles of the malonic ester synthesis, perfectly exemplified by the alkylation of DEAM, remain a fundamental topic in chemical education and a powerful tool in the ongoing quest for novel molecular entities. [2]

References

-

Wikipedia. Diethyl acetamidomalonate. [Link]

-

Organic Syntheses. diethyl acetamidomalonate - Organic Syntheses Procedure. [Link]

- Google Patents.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 14). The Synthesis of Amino Acids with Diethyl Acetamidomalonate: A Practical Guide. [Link]

-

ResearchGate. (2005, March 18). N-Alkylation of Diethyl Acetamidomalonate: Synthesis of Constrained Amino Acid Derivatives by Ring-Closing Metathesis | Request PDF. [Link]

-

Grokipedia. Diethyl acetamidomalonate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 14). The Role of Diethyl Acetamidomalonate in Pharmaceutical Synthesis. [Link]

Diethyl Acetamidomalonate (DEAM): Molecular Architecture, Synthesis Protocols, and Applications in Drug Development

Introduction

Diethyl acetamidomalonate (DEAM) is a highly versatile organic building block that has become a cornerstone in medicinal chemistry and modern drug development. Functioning as a synthetic equivalent of the amino acid glycine, DEAM provides a reliable, scalable pathway for the construction of complex, racemic α -amino acids through the malonic ester synthesis pathway. This whitepaper provides an in-depth technical analysis of DEAM, detailing its physicochemical properties, mechanistic logic, and field-proven experimental protocols for pharmaceutical synthesis.

Molecular Structure and Physicochemical Properties

The utility of DEAM is entirely dictated by its molecular architecture. The compound features a malonic acid diethyl ester core, an acidic α -carbon, and an acetamido group. This specific arrangement allows for highly controlled, sequential reactions: the α -carbon can be easily deprotonated for nucleophilic attack, the ester groups facilitate eventual decarboxylation, and the acetamido group protects the amine from unwanted side reactions during alkylation.

Quantitative Physicochemical Data

The following table summarizes the core identification metrics and physical properties of DEAM, which are critical for calculating reaction stoichiometry and establishing purification parameters[1],[2].

| Property | Value |

| Chemical Name | Diethyl 2-acetamidopropanedioate |

| CAS Number | 1068-90-2 |

| Molecular Formula | C9H15NO5 |

| Molecular Weight | 217.22 g/mol |

| Melting Point | 95–98 °C |

| Boiling Point | 185 °C at 20 mmHg |

| Appearance | White to light yellow crystalline powder |

| SMILES String | CCOC(=O)C(NC(C)=O)C(=O)OCC |

Structural Reactivity Logic

To understand the causality behind experimental choices involving DEAM, one must map its functional groups to their specific synthetic roles.

Caption: Logical mapping of DEAM functional groups and their synthetic utility.

Mechanistic Role in α -Amino Acid Synthesis

The primary application of DEAM in pharmaceutical synthesis is the production of natural and unnatural α -amino acids. The reaction sequence is a masterclass in protective group logic and thermodynamic driving forces.

First, a strong base abstracts the proton from the α -carbon. Because this carbon is flanked by two electron-withdrawing ester carbonyls, the resulting enolate is highly resonance-stabilized. This enolate acts as a nucleophile, attacking an alkyl halide in an SN2 mechanism to form a new carbon-carbon bond. Following alkylation, harsh acidic hydrolysis cleaves both the ethyl esters and the acetamido protecting group. The resulting intermediate is an unstable substituted aminomalonic acid, which spontaneously decarboxylates upon heating to yield the target α -amino acid[3].

Self-Validating Experimental Protocol: Synthesis of DL-Phenylalanine

The following protocol details the synthesis of DL-Phenylalanine via the alkylation of DEAM with benzyl chloride. This methodology is designed as a self-validating system; each step includes mechanistic reasoning (causality) and in-process controls to ensure technical accuracy[3].

Step 1: Enolate Formation (Deprotonation)

-

Procedure: Carefully add 1.2 g (0.052 mol) of sodium metal in small portions to absolute ethanol. Once completely dissolved, add 11.5 g (0.053 mol) of DEAM.

-

Causality: Sodium ethoxide (NaOEt) must be used as the base in an ethanol solvent. If a different alkoxide (e.g., sodium methoxide) were used, transesterification would occur at the diethyl ester sites, leading to a complex, inseparable mixture of methyl and ethyl esters.

-

In-Process Control: The reaction must be visually monitored until all sodium metal has dissolved into a clear solution before adding DEAM. This ensures exact stoichiometric deprotonation and prevents unreacted sodium from interfering with the alkyl halide.

Step 2: SN2 Alkylation

-

Procedure: Add 6.7 g (0.053 mol) of benzyl chloride dropwise to the mixture. Heat the reaction mixture to reflux with constant stirring for 2-3 hours. Filter the hot mixture and evaporate the solvent to obtain crude diethyl acetamidobenzylmalonate.

-

Causality: Refluxing provides the necessary activation energy to drive the SN2 substitution. Benzyl chloride is an excellent electrophile for this reaction due to the lack of steric hindrance and the stabilizing effect of the adjacent phenyl ring during the transition state.

-

In-Process Control: The precipitation of sodium chloride (NaCl) serves as a visual confirmation that the alkylation is proceeding successfully.

Step 3: Acidic Hydrolysis and Decarboxylation

-

Procedure: Add 50 mL of concentrated hydrochloric acid (HCl) to the crude alkylated product. Reflux the mixture for 4-6 hours. Cool the flask in an ice bath.

-

Causality: Concentrated HCl serves a dual purpose: it hydrolyzes the ethyl esters to carboxylic acids and cleaves the acetamido group to yield a primary amine. The extended reflux provides the thermal energy required for the subsequent decarboxylation of the geminal dicarboxylic acid, releasing CO2 gas.

-

In-Process Control: The cessation of CO2 evolution indicates the completion of decarboxylation. Upon cooling, the crude phenylalanine hydrochloride should precipitate out of the solution.

Step 4: Isoelectric Isolation

-

Procedure: Dissolve the crude hydrochloride in a minimum amount of water. Adjust the pH to approximately 5.5 using ammonium hydroxide. Filter, wash with cold water and ethanol, and dry the precipitated DL-phenylalanine.

-

Causality: Adjusting the pH to 5.5 targets the exact isoelectric point (pI) of phenylalanine. At this pH, the molecule exists almost entirely in its zwitterionic form, which exhibits the lowest possible aqueous solubility, thereby maximizing the crystallization yield.

-

In-Process Control: Use a calibrated pH meter to ensure the exact isoelectric point is reached; overshooting or undershooting the pH will drastically reduce the yield by ionizing the amino acid and increasing its solubility.

Caption: Step-by-step workflow for α-amino acid synthesis using DEAM.

Applications in Advanced Drug Development

Beyond basic amino acid synthesis, DEAM is a critical intermediate in the commercial production of several high-value pharmaceuticals and advanced therapeutics.

-

Fingolimod (FTY720) Synthesis: DEAM is the principal starting material in the synthesis of Fingolimod, a breakthrough immunosuppressive drug used to treat multiple sclerosis. In a highly efficient multi-step route, DEAM undergoes initial alkylation with 1-(2-bromoethyl)-4-octylbenzene to introduce the drug's lipophilic sphingosine-like chain. Subsequent hydrolysis, decarboxylation, and reduction steps leverage the malonic ester's reactivity to build the aminodiol core essential to the drug's mechanism of action[4].

-

Peptide Mimics and Constrained Analogs: In modern rational drug design, DEAM is utilized to prepare constrained α -amino acid derivatives, such as aza-tryptophan analogs. By selectively N-alkylating the intermediate structures, researchers can create peptide mimics that exhibit enhanced proteolytic stability and superior receptor affinity compared to natural residues[4].

References

- Sigma-Aldrich. "Diethyl acetamidomalonate 98 1068-90-2".

- Chem-Impex. "Acetamidomalonic acid diethyl ester – Chem-Impex".

- Benchchem. "Step-by-Step Guide to the Alkylation of Diethyl Acetamidomalonate for Amino Acid Synthesis".

- Grokipedia. "Diethyl acetamidomalonate".

Sources

Application Note: Synthesis of Unnatural α-Amino Acids via the Diethyl Acetamidomalonate Protocol

Introduction

Diethyl acetamidomalonate (DEAM) serves as a highly versatile, protected glycine equivalent used extensively in the synthesis of both natural and unnatural racemic α-amino acids[1]. This method, a specialized variation of the classic malonic ester synthesis, allows drug development professionals to introduce diverse side chains (R-groups) through a robust alkylation-hydrolysis-decarboxylation sequence[2]. Unnatural amino acids synthesized via this route are critical building blocks for peptidomimetics, targeted therapeutics, and molecular probes[3].

Mechanistic Principles & Causality

The synthesis relies on a three-stage sequence designed to selectively functionalize the α-carbon, with each reagent chosen for specific mechanistic control[4]:

-

Deprotonation (Enolate Formation): DEAM possesses a highly acidic α-hydrogen flanked by two electron-withdrawing ethyl ester groups. Treatment with a strong base, typically sodium ethoxide (NaOEt) in absolute ethanol, abstracts this proton to form a resonance-stabilized enolate[4]. Causality: The choice of NaOEt in ethanol is deliberate; the ethoxide matches the ethyl esters of DEAM, preventing transesterification side reactions that would yield mixed esters and complicate purification.

-

Alkylation ( SN2 ): The enolate acts as a potent nucleophile, attacking an alkyl halide (R-X) containing the desired unnatural side chain[4]. Causality: The acetamido group protects the amine from participating in unwanted nucleophilic attacks. The use of primary or unhindered secondary alkyl halides is critical to ensure a clean SN2 trajectory and prevent competing E2 elimination[3].

-

Hydrolysis and Decarboxylation: The alkylated intermediate is subjected to harsh acidic conditions (e.g., 6M HCl at reflux)[2]. Causality: This achieves three simultaneous transformations: hydrolysis of both ethyl esters to carboxylic acids, hydrolysis of the acetamido protecting group to a primary amine, and the thermally driven decarboxylation of the resulting transient 1,3-dicarboxylic acid[4]. Sustained high heat is mandatory to overcome the activation energy barrier for the loss of CO2 via a cyclic six-membered transition state[2].

Logical Workflow

Chemical workflow of unnatural amino acid synthesis via DEAM alkylation and decarboxylation.

Experimental Methodology: General Protocol

This self-validating protocol details the synthesis of a generic unnatural α-amino acid using an alkyl halide (R-X).

Phase 1: Enolate Formation and Alkylation

-

Preparation of Base: In an oven-dried, multi-neck round-bottom flask equipped with a reflux condenser and an inert gas ( N2 /Argon) inlet, dissolve clean sodium metal (1.05 eq) in anhydrous absolute ethanol to generate sodium ethoxide[4]. (Self-Validation: The complete disappearance of sodium metal and cessation of H2 bubbling confirms complete alkoxide formation. Anhydrous conditions prevent premature ester hydrolysis).

-

Enolate Generation: Cool the solution to 0°C and add diethyl acetamidomalonate (1.0 eq) in portions. Stir for 30 minutes. The solution will typically turn pale yellow, indicating enolate formation.

-

Alkylation: Slowly add the desired alkyl halide (1.1 eq) dropwise. (Causality: A slight excess of alkyl halide drives the reaction to completion, but slow addition prevents localized heating and polyalkylation).

-

Reflux: Heat the reaction mixture to reflux for 4–8 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) (e.g., Hexanes/Ethyl Acetate 7:3) until the DEAM spot is fully consumed.

-

Workup: Cool to room temperature and concentrate the mixture under reduced pressure to remove ethanol. Partition the residue between water and ethyl acetate. Extract the aqueous layer twice with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate to yield the crude alkylated intermediate.

Phase 2: Hydrolysis and Decarboxylation

-

Acidic Hydrolysis: Suspend the crude alkylated intermediate in 6M HCl (approximately 10 mL per gram of intermediate)[4].

-

Reflux and Decarboxylation: Heat the suspension to vigorous reflux (approx. 100–110°C) for 12–16 hours. (Self-Validation: The cessation of CO2 gas evolution, which can be monitored via a bubbler, indicates the completion of the decarboxylation step).

-

Isolation: Cool the reaction mixture to room temperature. Extract the aqueous acidic solution once with diethyl ether to remove unreacted organic impurities and cleaved protecting group remnants.

-

Neutralization: Carefully adjust the pH of the aqueous layer to the isoelectric point (pI) of the target unnatural amino acid using concentrated ammonium hydroxide ( NH4OH ) or NaOH. (Causality: Amino acids exist as zwitterions and exhibit minimum solubility at their isoelectric point, facilitating precipitation).

-

Purification: Chill the neutralized solution at 4°C overnight to induce crystallization. Collect the precipitated racemic unnatural α-amino acid via vacuum filtration, wash with ice-cold water and cold ethanol, and dry under a vacuum.

Quantitative Data: Representative Yields

The efficiency of the DEAM protocol varies depending on the steric hindrance and electronic properties of the alkylating agent. The following table summarizes representative yields for various unnatural amino acid syntheses based on standard literature parameters.

| Target Unnatural Amino Acid | Alkylating Agent (R-X) | Alkylation Yield (%) | Overall Yield (%) |

| 4-Fluorophenylalanine | 4-Fluorobenzyl bromide | 85 - 90 | 65 - 72 |

| 2-Naphthylalanine | 2-(Bromomethyl)naphthalene | 82 - 88 | 60 - 68 |

| O-Benzyl-Homoserine | 2-(Benzyloxy)ethyl bromide | 75 - 80 | 55 - 62 |

| Cyclohexylalanine | (Bromomethyl)cyclohexane | 70 - 75 | 50 - 58 |

Quality Control & Troubleshooting

To maintain a self-validating experimental system, monitor the following parameters:

-

Incomplete Alkylation: If TLC indicates unreacted DEAM after 8 hours of reflux, the alkyl halide may be too sterically hindered. Correction: Consider using a more reactive leaving group (e.g., iodide or triflate) or adding a catalytic amount of tetrabutylammonium iodide (TBAI) to accelerate the SN2 process via an in situ Finkelstein reaction.

-

Low Yield During Precipitation: If the final amino acid fails to crystallize at its pI, it may be highly hydrophilic. Correction: Isolate the product via ion-exchange chromatography (e.g., Dowex 50WX8 strongly acidic cation exchange resin). Load the aqueous mixture, wash with distilled water to remove salts, and elute the pure amino acid with dilute aqueous ammonia (1M NH4OH ).

References

-

Title: A Technical Guide to the Diethyl Acetamidomalonate Mechanism in α-Amino Acid Synthesis | Source: Benchchem | URL: 4

-

Title: Diethyl acetamidomalonate | Source: Wikipedia | URL: 1

-

Title: Diethyl acetamidomalonate | Source: Grokipedia | URL: 3

-

Title: 12.3: Synthesis of Amino Acids | Source: Chemistry LibreTexts | URL: 2

Sources

Application Notes and Protocols for the Synthesis of α-Hydroxycarboxylic Acids from Diethyl Acetamidomalonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Hydroxycarboxylic acids (AHAs) are a class of organic compounds that are pivotal in numerous scientific disciplines. They serve as essential building blocks in the synthesis of pharmaceuticals, biodegradable polymers, and are widely used in the cosmetics industry.[1][2][3][4] Their versatile functionality makes them valuable intermediates for creating more complex molecules, including α-keto acids and α-amino acids.[1] This guide provides a comprehensive, in-depth protocol for the synthesis of α-hydroxycarboxylic acids starting from diethyl acetamidomalonate (DEAM), a versatile and accessible precursor.[5][6]

The synthetic strategy detailed herein is a robust, multi-step process that leverages classical organic reactions. It begins with the well-established amidomalonate synthesis to create a desired α-amino acid, which is then converted to the target α-hydroxycarboxylic acid via a diazotization reaction. This method offers a high degree of flexibility, allowing for the introduction of various side chains to produce a diverse library of AHA derivatives.

Overall Synthetic Pathway

The transformation from diethyl acetamidomalonate to the final α-hydroxycarboxylic acid is accomplished through a three-stage process:

-

Alkylation: Introduction of the desired side chain (R-group) onto the malonic ester backbone.

-

Hydrolysis & Decarboxylation: Conversion of the alkylated intermediate into a racemic α-amino acid.

-

Diazotization: Replacement of the α-amino group with a hydroxyl group to yield the final product.

Caption: Overall workflow for the synthesis of α-hydroxycarboxylic acids.

Part 1: Synthesis of the α-Amino Acid Precursor

The initial phase of the synthesis focuses on constructing the carbon skeleton of the target molecule. This is achieved through a variation of the malonic ester synthesis, which is renowned for its reliability and efficiency in forming new carbon-carbon bonds.[7]

Mechanism: From DEAM to α-Amino Acid

The synthesis of the α-amino acid precursor from DEAM proceeds through three key mechanistic steps.[6][8]

-

Enolate Formation: Diethyl acetamidomalonate possesses a particularly acidic α-hydrogen due to the electron-withdrawing effects of the two adjacent carbonyl groups. Treatment with a strong, non-nucleophilic base, such as sodium ethoxide (NaOEt), results in the abstraction of this proton to form a resonance-stabilized enolate ion.[8] This enolate is a potent carbon nucleophile.

-

Alkylation: The nucleophilic enolate attacks an appropriate alkyl halide (R-X) in a bimolecular nucleophilic substitution (SN2) reaction.[7] This crucial step introduces the desired R-group, which will ultimately become the side chain of the final α-hydroxycarboxylic acid.[8]

-

Hydrolysis and Decarboxylation: The alkylated intermediate is then subjected to heating in the presence of aqueous acid (e.g., 6M HCl).[8] This single operation achieves two transformations: first, the hydrolysis of both the diethyl ester groups into carboxylic acids and the acetamido group into a primary amine. Second, the resulting aminomalonic acid derivative, having two carboxylic acid groups on the same carbon, is thermally unstable and readily undergoes decarboxylation (loss of CO₂) to yield the final racemic α-amino acid.[8]

Caption: Mechanism for the synthesis of α-amino acids from DEAM.

Experimental Protocol: Synthesis of DL-Phenylalanine

This protocol details the synthesis of DL-Phenylalanine, a common amino acid, which can then be used as the precursor for 2-hydroxy-3-phenylpropanoic acid.[6][7]

Materials and Reagents:

-

Diethyl acetamidomalonate (DEAM)

-

Absolute Ethanol

-

Sodium metal (handle with extreme care)

-

Benzyl chloride

-

Concentrated Hydrochloric Acid (HCl)

-

Ammonium Hydroxide

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Filtration apparatus

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser, add 75 mL of absolute ethanol. Carefully add 1.2 g (0.052 mol) of sodium metal in small portions. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.[7]

-

Enolate Formation and Alkylation: To the freshly prepared sodium ethoxide solution, add 11.5 g (0.053 mol) of diethyl acetamidomalonate. Stir until dissolved. Subsequently, add 6.7 g (0.053 mol) of benzyl chloride dropwise to the mixture.[7]

-

Reaction: Heat the reaction mixture to reflux with constant stirring for 2-3 hours. The formation of a white precipitate (NaCl) will be observed.[7]

-

Workup (Alkylated Intermediate): After the reflux period, filter the hot reaction mixture to remove the precipitated sodium chloride. Wash the solid residue with a small amount of hot absolute ethanol. Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude diethyl acetamidobenzylmalonate.[7]

-

Hydrolysis and Decarboxylation: To the crude alkylated product, add 50 mL of concentrated hydrochloric acid. Heat the mixture to reflux for 4-6 hours to hydrolyze the ester and amide groups and effect decarboxylation.[7]

-

Isolation of Amino Acid Hydrochloride: After hydrolysis, cool the reaction mixture in an ice bath. The crude phenylalanine hydrochloride may precipitate and can be collected by filtration.[7]

-

Purification (Free Amino Acid): To obtain the free amino acid, dissolve the crude hydrochloride in a minimum amount of water. Adjust the pH to the isoelectric point of phenylalanine (approximately pH 5.5) with a suitable base like ammonium hydroxide. The precipitated DL-phenylalanine can be collected by filtration, washed with cold water and ethanol, and dried.[7]

Part 2: Conversion of α-Amino Acid to α-Hydroxycarboxylic Acid

The final stage of the synthesis involves the transformation of the amino group into a hydroxyl group. The most effective and widely used method for this conversion on α-amino acids is diazotization.[5][9][10]

Mechanism: Diazotization

This reaction is a variant of the Sandmeyer reaction, where an aromatic amino group is converted to a diazonium salt, which is then displaced by a nucleophile.[11][12] In this case, the substrate is an aliphatic amine, and the nucleophile is water.

-

Formation of Nitrous Acid: In a solution of sodium nitrite (NaNO₂) and a strong mineral acid (e.g., H₂SO₄ or HCl), nitrous acid (HNO₂) is generated in situ.[13]

-

Formation of the Nitrosonium Ion: The nitrous acid is protonated by the strong acid, and subsequently loses a molecule of water to form the nitrosonium ion (NO⁺), which is a potent electrophile.[12]

-

Diazotization: The primary amino group of the α-amino acid acts as a nucleophile and attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of a diazonium salt intermediate (R-N₂⁺).[12][13]

-

Nucleophilic Substitution: The diazonium group (N₂) is an excellent leaving group. It is readily displaced by water, which acts as a nucleophile. The resulting protonated alcohol is then deprotonated by water or another base in the solution to yield the final α-hydroxycarboxylic acid.[5][14]

Caption: Key steps in the diazotization of an α-amino acid.

Experimental Protocol: Diazotization of DL-Phenylalanine

This protocol outlines the general procedure for converting an α-amino acid into its corresponding α-hydroxy acid.

Materials and Reagents:

-

DL-Phenylalanine (or other α-amino acid)

-

Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Diethyl ether or Ethyl acetate

-

Sodium sulfate (anhydrous)

-

Round-bottom flask

-

Ice bath

-

Separatory funnel

Procedure:

-

Dissolution: Dissolve the α-amino acid in dilute aqueous mineral acid (e.g., 1M H₂SO₄) in a round-bottom flask. Cool the solution in an ice bath to 0-5 °C.

-

Addition of Nitrite: Prepare a solution of sodium nitrite in water. While maintaining the low temperature and stirring vigorously, add the sodium nitrite solution dropwise to the amino acid solution. The rate of addition should be controlled to keep the temperature below 10 °C.[15]

-

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, and then let it warm to room temperature. You will observe the evolution of nitrogen gas.[15] Some procedures recommend heating the solution to a higher temperature (e.g., >70 °C) to ensure the complete decomposition of the diazonium salt and drive the reaction to completion.[15]

-

Workup and Extraction: Once gas evolution has ceased, transfer the reaction mixture to a separatory funnel. Extract the aqueous solution several times with an organic solvent like diethyl ether or ethyl acetate.

-

Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield the crude α-hydroxycarboxylic acid.

-

Purification: The crude product can be purified by recrystallization or column chromatography as needed.

Safety Note: The diazotization reaction can produce toxic nitrogen oxides (NOx).[14] This procedure must be performed in a well-ventilated fume hood.

Quantitative Data Summary

The overall yield of this multi-step synthesis can vary significantly based on the substrate and reaction conditions. The table below provides representative yields for key transformations discussed in this guide.

| Transformation Stage | Substrate | Product | Typical Yield (%) | Reference |

| DEAM Synthesis | Diethyl Malonate | Diethyl Acetamidomalonate | 77 - 78% | [16][17] |

| Alkylation & Hydrolysis | DEAM + Benzyl Chloride | DL-Phenylalanine | ~65% | [5] |

| Diazotization | α-Amino Acids | α-Hydroxy Acids | Varies | [10] |

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low yield in alkylation step | Incomplete deprotonation; moisture in reagents/glassware; weak alkylating agent. | Use a strong, freshly prepared base. Ensure all glassware is flame-dried and use anhydrous solvents. Consider a more reactive alkylating agent (e.g., iodide instead of chloride). |

| Incomplete hydrolysis | Insufficient reaction time or acid concentration. | Increase the reflux time or use a more concentrated acid solution. Monitor the reaction by TLC or NMR. |

| Formation of α-chloro acid during diazotization | Use of HCl as the acid source, where Cl⁻ competes with H₂O as the nucleophile.[14] | Use a non-nucleophilic acid like sulfuric acid (H₂SO₄) or perchloric acid (HClO₄) for the diazotization step. |

| Incomplete diazotization | Temperature too high during nitrite addition, leading to premature decomposition of nitrous acid. | Maintain a low temperature (0-5 °C) during the dropwise addition of the sodium nitrite solution. |

References

- A Technical Guide to the Diethyl Acetamidomalonate Mechanism in α-Amino Acid Synthesis. (2025). Benchchem.

- Step-by-Step Guide to the Alkylation of Diethyl Acetamidomalonate for Amino Acid Synthesis. (2025). Benchchem.

- Diethyl acetamidomalon

- Diethyl acetamidomalon

- Continuous Multiple Liquid–Liquid Separation: Diazotization of Amino Acids in Flow. (2012).

- Cohen-Arazi, N., Katzhendler, J., Kolitz, M., & Domb, A. J. (2008). Preparation of new α-hydroxy acids derived from amino acids and their corresponding polyesters. Macromolecules, 41(20), 7259-7263.

- The synthesis of -hydroxy acids can be done starting with amino... Pearson.

- Alpha-hydroxy acid from alpha-aminoacid. (2008). Sciencemadness.org.

- How amino acid synthesis

- The Synthesis of Amino Acids with Diethyl Acetamidomalonate: A Practical Guide. (2026). Acme Organics.

- Diazotization of S-Sulfonyl-cysteines. (2019). The Journal of Organic Chemistry.

- Synthesis of aliphatic α-hydroxy carboxylic acids via electrocarboxylation of aldehydes. (2025). RSC Publishing.

- Sandmeyer Reaction. Organic Chemistry Portal.

- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.

- Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. (2016). YouTube.

- Fig. 2 The significance of α-Hydroxycarboxylic acids. Selected examples...

- Wang, X. (1999). A theory for the mechanism of action of the alpha-hydroxy acids applied to the skin. Medical Hypotheses, 53(5), 380-382.

- Conversion of alpha amino acids to alpha hydroxy acids. (1949).

- Tang, S. C., & Yang, J. H. (2018). Dual Effects of Alpha-Hydroxy Acids on the Skin. Molecules, 23(4), 863.

Sources

- 1. Synthesis of aliphatic α-hydroxy carboxylic acids via electrocarboxylation of aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A theory for the mechanism of action of the alpha-hydroxy acids applied to the skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dual Effects of Alpha-Hydroxy Acids on the Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cris.biu.ac.il [cris.biu.ac.il]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Sandmeyer Reaction [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Sciencemadness Discussion Board - Alpha-hydroxy acid from alpha-aminoacid - Powered by XMB 1.9.11 [sciencemadness.org]

- 15. US2461701A - Conversion of alpha amino acids to alpha hydroxy acids - Google Patents [patents.google.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. quora.com [quora.com]

Technical Support Center: Purification of Crude Diethyl Acetamidomalonate by Recrystallization

Welcome to the technical support center for the purification of crude diethyl acetamidomalonate (DEAM). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the recrystallization of this critical synthetic intermediate. Our goal is to equip you with the expertise to overcome common challenges and achieve high-purity DEAM for your downstream applications, such as the synthesis of α-amino acids and active pharmaceutical ingredients like Fingolimod.[1][2][3]

Understanding the Recrystallization of Diethyl Acetamidomalonate

Recrystallization is a powerful purification technique that relies on the differential solubility of a compound and its impurities in a given solvent at different temperatures. For diethyl acetamidomalonate, which is a white to light yellow crystalline powder, selecting the appropriate solvent is paramount for successful purification.[2] DEAM exhibits good solubility in organic solvents like ethanol and chloroform and is sparingly soluble in water.[2] A common and effective method for its recrystallization involves using hot water or a mixture of ethanol and water.[4][5]

The process generally involves dissolving the crude DEAM in a minimum amount of a hot solvent in which it is highly soluble. Upon slow cooling, the solubility of DEAM decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain dissolved in the solvent (mother liquor).

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of diethyl acetamidomalonate.

Problem 1: The crude diethyl acetamidomalonate does not fully dissolve in the hot solvent.

Answer:

This issue typically arises from two main causes: insufficient solvent or the presence of insoluble impurities.

-

Insufficient Solvent: Ensure you are using a sufficient volume of the recrystallization solvent. For hot water recrystallization, a general guideline is to use approximately 2.5 mL of water per gram of crude product.[4][6] Add the solvent in small portions to the heated crude material until it just dissolves. Using a large excess of solvent will significantly reduce your final yield.[7]

-

Insoluble Impurities: If a small amount of solid material remains undissolved even after adding a reasonable amount of hot solvent, these are likely insoluble impurities. In this case, you should perform a hot filtration. To do this, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the insoluble matter. This will prevent premature crystallization on the filter paper.

Problem 2: No crystals form upon cooling the solution.

Answer:

The absence of crystal formation upon cooling usually indicates that the solution is not supersaturated. Here are several techniques to induce crystallization:

-

Scratching the Inner Surface: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[8][9][10] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

-

Seeding: Introduce a "seed crystal" – a tiny crystal of pure diethyl acetamidomalonate – into the solution.[9] The seed crystal acts as a template for other molecules to deposit onto, initiating crystallization.

-

Reducing Solvent Volume: It's possible that too much solvent was added initially.[8] Gently heat the solution to boil off some of the solvent to increase the concentration of the dissolved DEAM. Be careful not to evaporate too much solvent, as this can cause the product to "crash out" of solution, trapping impurities.

-

Extended Cooling: Ensure the solution has had adequate time to cool. After reaching room temperature, placing the flask in an ice bath can further decrease the solubility of DEAM and promote crystallization.[4]

Problem 3: The product "oils out" instead of forming crystals.

Answer:

"Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute. The melting point of pure diethyl acetamidomalonate is in the range of 95-98 °C.[11][12][13][14][15]

-

For Water Recrystallization: If the product separates as an oil when using hot water, it indicates the presence of impurities that are depressing the melting point. A proven technique is to bring the mixture to a boil to dissolve the oil, then remove it from the heat and stir vigorously as it cools.[4] This agitation can help break up the oil and encourage the formation of fine white crystals.[4]

-

Solvent System Modification: If oiling persists, consider changing the solvent system. Using a solvent mixture, such as ethanol/water, can be effective.[5] Dissolve the crude product in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy. Add a few more drops of hot ethanol to redissolve the cloudiness, and then allow the solution to cool slowly.

Problem 4: The recrystallized product has a low melting point and appears discolored.

Answer:

A low and broad melting point range is a classic indicator of an impure compound. Discoloration suggests the presence of colored impurities.

-

Incomplete Removal of Impurities: This could be due to cooling the solution too quickly. Rapid cooling can trap impurities within the crystal lattice.[8] Allow the solution to cool slowly to room temperature before placing it in an ice bath.

-

Insufficient Washing: Ensure the collected crystals are washed with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

-